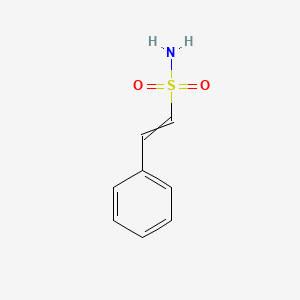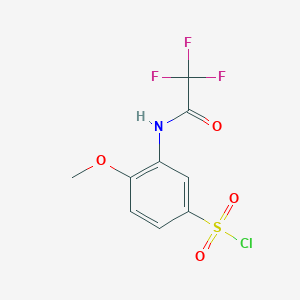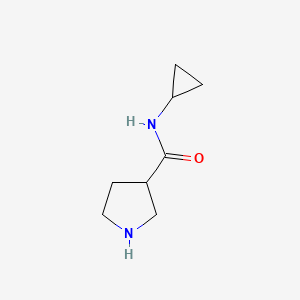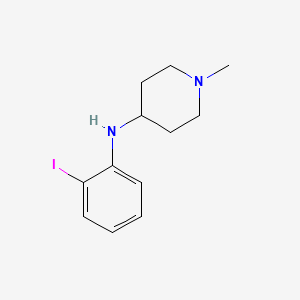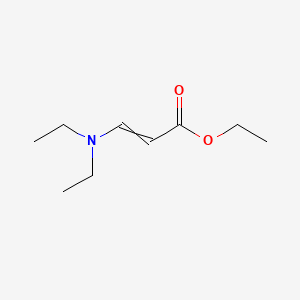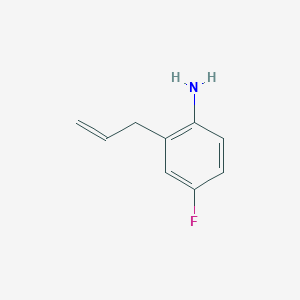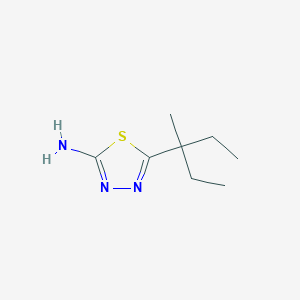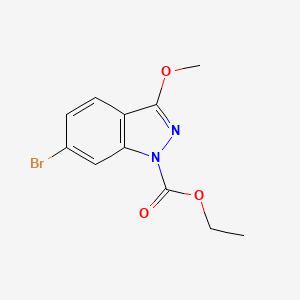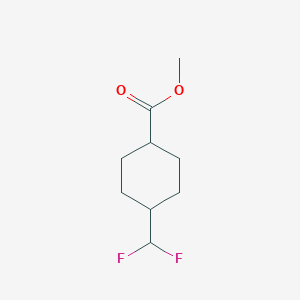![molecular formula C11H14Cl2N2 B8778647 1-[(2,5-Dichlorophenyl)methyl]piperazine](/img/structure/B8778647.png)
1-[(2,5-Dichlorophenyl)methyl]piperazine
概要
説明
1-[(2,5-Dichlorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorobenzyl group. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals.
準備方法
The synthesis of 1-[(2,5-Dichlorophenyl)methyl]piperazine typically involves the reaction of 2,5-dichlorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,5-Dichlorobenzyl chloride+Piperazine→this compound+HCl
Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used include ethanol, methanol, or dichloromethane.
化学反応の分析
1-[(2,5-Dichlorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the benzyl group to a benzyl alcohol.
Condensation Reactions: The piperazine ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(2,5-Dichlorophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antipsychotic or antidepressant.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-[(2,5-Dichlorophenyl)methyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
類似化合物との比較
1-[(2,5-Dichlorophenyl)methyl]piperazine can be compared with other piperazine derivatives such as:
1-(2,4-Dichlorobenzyl)-piperazine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-(3,4-Dichlorobenzyl)-piperazine: Another isomer with distinct properties and applications.
1-Benzylpiperazine: Lacks the chlorine substituents, resulting in different pharmacological profiles.
特性
分子式 |
C11H14Cl2N2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC名 |
1-[(2,5-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
InChIキー |
OCDKHNIROLGDKR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
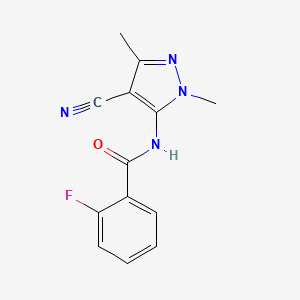
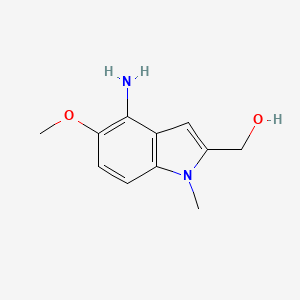
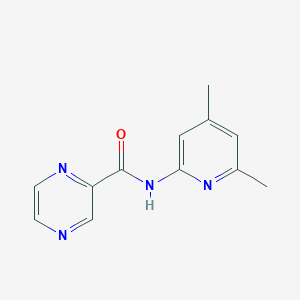
![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B8778601.png)
